Fangchinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Stephania tetrandra S. Moore extraction Fangchinoline

Extraction Method Performance Comparison

| Extraction Method | Key Solvent System | Target Compound | Extraction Yield (mg/g) | Key Advantages |

|---|---|---|---|---|

| Supramolecular Solvent (SUPRAS)-UAE [1] | HFB-hexanol in aqueous solution | Fangchinoline | 7.11 | Higher yield than conventional methods, uses biosurfactants [1] |

| Tetrandrine | 13.89 | |||

| Deep Eutectic Solvent (DES)-UAE [2] [3] | Choline Chloride : Ethylene Glycol (1:2) | This compound | 7.23 | Green, low-toxicity, high efficiency, tunable properties [2] [3] |

| Tetrandrine | 13.36 | |||

| Conventional Solvent (for comparison) [2] [3] | Methanol | Total Alkaloids | (Baseline) | Lower efficiency and higher toxicity compared to green methods [2] |

Detailed Extraction Protocols

Here are the optimized experimental workflows for the two most effective methods:

Supramolecular Solvent-based Ultrasound-Assisted Extraction (SUPRAS-UAE) [1]

This novel method uses hexafluorobutanol (HFB) as a coacervation agent with alkanol biosurfactants.

- Solvent Preparation: SUPRAS is prepared in an aqueous solution containing hexafluorobutanol (HFB) as a coacervation and density-regulating agent, and hexanol as the amphiphile. The formation is driven by hydrogen-bond and hydrophobic interactions [1].

- Optimized Parameters:

- Procedure: The plant material is mixed with the prepared SUPRAS and subjected to ultrasound irradiation. After extraction, the mixture is separated, and the target alkaloids are recovered from the SUPRAS phase [1].

Deep Eutectic Solvent-based Ultrasound-Assisted Extraction (DES-UAE) [2] [3]

This method employs a green solvent system that is highly efficient for extracting bioactive alkaloids.

- Solvent Preparation: The DES is synthesized by heating choline chloride (HBA) and ethylene glycol (HBD) at a molar ratio of 1:2 at 80°C until a clear, homogeneous liquid forms [2].

- Optimized Parameters [2] [3]:

- Water Content in DES: 23% (v/v)

- Liquid-Solid Ratio: 23 mL/g

- Extraction Temperature: 52 °C

- Extraction Time: 82 min

- Procedure: The dried and powdered plant material is mixed with the aqueous DES solvent in the specified liquid-solid ratio. The mixture is then extracted in an ultrasonic bath under the optimized temperature and time conditions. The extract is subsequently separated and analyzed.

Pharmacological Activity and Experimental Analysis

This compound exhibits potent anti-cancer activity by targeting multiple cellular pathways, which is relevant for drug development professionals.

The diagram below illustrates the key signaling pathways and cellular processes through which this compound exerts its anti-cancer effects, as identified in experimental studies.

Key Experimental Models & Parameters:

- In Vitro Cytotoxicity (IC₅₀): The half-maximal inhibitory concentration is a key metric. For example, this compound showed an IC₅₀ of 2.49 µM in Jurkat T cells (a leukemia cell line) in one study [4]. Its derivatives have demonstrated IC₅₀ values in the low micromolar range (e.g., 3.28 to 6.16 µM) against various Hepatocellular Carcinoma (HCC) cell lines, surpassing the first-line drug 5-fluorouracil in activity [5].

- Mechanism Assays: Evidence for the depicted mechanisms comes from:

- Flow Cytometry: Used to analyze cell cycle arrest (e.g., at G1 phase) and apoptosis (using Annexin V/PI staining) [6] [7].

- Western Blotting: Confirmed the downregulation of proteins in the PI3K/AKT and MAPK pathways, as well as proteins like Bcl-2, and the upregulation of Bax and cleaved caspase-3 [6] [7].

- Network Pharmacological Analysis: A computational method used to predict and identify key targets like EGFR and the PI3K/AKT pathway [7].

Alternative Production Method

Beyond direct plant extraction, hairy root culture is an emerging sustainable biotechnology for producing Stephania tetrandra alkaloids.

- Process: The leaves of S. tetrandra are infected with Agrobacterium rhizogenes to induce genetically transformed "hairy roots" [8].

- Optimization: Studies have optimized this process, finding that the Woody Plant Medium (WPM) and a cultivation time of five weeks supported high root growth and tetrandrine production [8]. This method is being scaled up in bioreactors like bubble column and mist trickling systems [8].

References

- 1. Supramolecular solvent-based ultrasound-assisted ... [pubs.rsc.org]

- 2. Effective extraction of bioactive alkaloids from the roots ... [sciencedirect.com]

- 3. Effective extraction of bioactive alkaloids from the roots ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an Extract of the Stephania tetrandra S. ... [pubmed.ncbi.nlm.nih.gov]

- 5. Investigating C7 modified tetrandrine derivatives for ... [nature.com]

- 6. This compound derivatives induce cell cycle arrest and ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound exerts antitumour activity by suppressing the ... [pmc.ncbi.nlm.nih.gov]

- 8. Development of Stephania tetrandra S. MOORE hairy root ... [sciencedirect.com]

Fangchinoline pharmacokinetics and absorption

Pharmacokinetic and Pharmacodynamic Profile

The following table summarizes the key pharmacokinetic and anti-cancer pharmacodynamic information available from animal and in vitro studies.

| Aspect | Findings/Parameters | Experimental System | Citation |

|---|---|---|---|

| Absorption & PK Interaction | Co-components in "Xiaoxuming Decoction" delayed absorption (longer tmax) of fangchinoline and tetrandrine. No significant difference in other parameters or bioavailability. | Rat model (HPLC-MS analysis) | [1] |

| PK-PD Modeling | Linear relationships established between AUC of this compound/tetrandrine and improvement in nephrotic syndrome markers (serum urea nitrogen, cystatin C, total cholesterol, triglycerides). | Rat model of nephrotic syndrome | [2] |

| Cytotoxicity (IC50 Values) | Inhibition of cell proliferation across various cancer cell lines; values are dose- and time-dependent. Examples:

- MDA-MB-231 (Breast): 25.2 ± 1.1 µM [3], 14.26 ± 1.54 µg/mL (24h) [3]

- MCF-7 (Breast): 34.6 ± 3.0 µM [3]

- CM-AS16 (Conjunctival Melanoma): 5.67 µM [4]

- KBM5 (Leukemia): ~10 µM (72h) [5] | In vitro cell lines (MTT/CCK-8 assays) | [6] [3] [5] | | In Vivo Anti-tumor Efficacy | Significant inhibition of tumor growth in xenograft mouse models. Example:

- Conjunctival Melanoma: 27% reduction in average tumor volume at 50 mg/kg/day (i.p.) without significant toxicity. | Mouse xenograft model | [4] |

Detailed Experimental Protocols from Key Studies

For researchers aiming to replicate or build upon these findings, here is a detailed look at the methodologies used in the cited works.

1. Protocol: Pharmacokinetic Study in Rats [1] - Objective: To compare the pharmacokinetics of this compound and tetrandrine after administration of a single compound versus a mixture (effective component group of Xiaoxuming decoction). - Analytical Method: A validated HPLC-MS method was used for the determination of this compound and tetrandrine in rat plasma. - Dosing & Sampling: Rats were administered a single dose of the compound or the mixture. Blood samples were collected at various time points post-administration. - Data Analysis: Pharmacokinetic parameters, including the time to reach maximum concentration (tmax), were calculated and compared between the two groups.

2. Protocol: In Vitro Anti-cancer and Mechanistic Assays [7] - Cell Lines: Human colon adenocarcinoma cells (DLD-1 and LoVo) and a normal human intestinal epithelial cell line (NCM460). - Cytotoxicity & Viability: MTT Assay. Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours. MTT solution was added, and the formazan crystals formed were dissolved in DMSO. Absorbance was measured at 490 nm. - Proliferation: Colony Formation Assay. Cells were treated with this compound for 5 hours, then the medium was replaced. After 2 weeks, colonies were fixed, stained with crystal violet, and counted. - Apoptosis: Annexin V/FITC & Propidium Iodide (PI) Staining followed by flow cytometry. Cells were treated with this compound for 48 hours, harvested, and stained with Annexin V and PI to distinguish between live, early apoptotic, late apoptotic, and necrotic cells. - Cell Cycle Analysis: Cells were treated, fixed in ethanol, treated with RNase, and stained with PI. DNA content was analyzed by flow cytometry using ModFit software. - Migration & Invasion: Wound Healing Assay. A scratch was made in a confluent cell monolayer, and the closure of the wound was observed and measured over 48 hours in the presence of this compound. Transwell Assay. For invasion, chambers were coated with Matrigel. Cells were placed in the upper chamber, and those that migrated/invaded to the lower side after 48 hours were fixed, stained with crystal violet, and counted.

3. Protocol: PK-PD Modeling for Nephrotic Syndrome [2] - Disease Model: A nephrotic syndrome model was established in rats via tail vein injection of adriamycin. - Treatment: The test group was administered Fangji Huangqi Tang (FHT, a decoction containing this compound) by gavage once daily for five weeks. - Sample Collection: Blood samples were collected from the orbital vein at multiple time points over 57 days for pharmacokinetic and pharmacodynamic analysis. - PD Endpoints: Serum levels of urea nitrogen, cystatin C, total cholesterol, and triglycerides were measured as effective indexes. - Modeling: A PK-PD model was established by quantitatively correlating the areas under the concentration-time curves (AUC) of this compound and tetrandrine with the changes in the effective indexes.

Mechanisms of Action and Signaling Pathways

This compound exhibits a multi-targeted mechanism of action, particularly in cancer. The diagram below synthesizes its key signaling pathways and experimental workflows.

This compound's multitargeted mechanisms involve direct target binding and key pathway modulation to exert anticancer effects.

Knowledge Gaps and Future Research Directions

The available data, while informative, reveals significant gaps that require further investigation:

- Limited Human PK Data: A comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound in humans is lacking. Future studies should focus on establishing its absolute bioavailability, half-life, clearance, and tissue distribution in clinical trials [8].

- Metabolism and Excretion: The specific metabolic pathways and enzymes involved in this compound's biotransformation, as well as its primary routes of excretion, remain largely uncharacterized.

- Formulation Development: Research into advanced drug delivery systems (e.g., nanoparticles, liposomes) could be crucial for improving its aqueous solubility and oral bioavailability, thereby enhancing its therapeutic potential.

- Detailed Drug-Drug Interactions: As a component of traditional formulations, its pharmacokinetic interactions with other compounds are complex. More systematic studies are needed to understand these interactions at a molecular level.

References

- 1. [ Pharmacokinetics of this compound and tetrandrine in rats] [pubmed.ncbi.nlm.nih.gov]

- 2. /pharmacodynamic modelling of effective... Pharmacokinetic [pubs.rsc.org]

- 3. Fangquinoline - an overview [sciencedirect.com]

- 4. This compound suppresses conjunctival melanoma by directly ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Bisbenzylisoquinoline Alkaloid can ... [mdpi.com]

- 6. Molecular Targets Modulated by this compound in Tumor Cells ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound exerts antitumour activity by suppressing the ... [pmc.ncbi.nlm.nih.gov]

- 8. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

Fangchinoline solubility and stability in DMSO

Basic Physicochemical Properties

The table below outlines the core physicochemical data for fangchinoline, which is essential for experimental planning [1] [2] [3].

| Property | Value / Description |

|---|---|

| CAS Number | 436-77-1; 33889-68-8 (related salt) [1] [4] [2] |

| Molecular Formula | C₃₇H₄₀N₂O₆ [1] [4] [2] |

| Molecular Weight | 608.72 g/mol [4] [2] [3] |

| Appearance | White to off-white solid powder [1] [4] [2] |

| Purity | Typically ≥98% to 99.86% [1] [2] |

Solubility and Stock Solution Preparation

This compound is readily soluble in DMSO, which is the standard solvent for preparing concentrated stock solutions.

| Parameter | Specification |

|---|---|

| Recommended Solvent | DMSO (anhydrous) [4] [2] [3] |

| Typical Stock Concentration | 40 - 50 mg/mL [2] [3] |

| Molar Concentration | ~65.71 mM (for 40 mg/mL) [2] |

| Preparation Method | Sonication is recommended to aid dissolution and ensure a clear solution [2] [3]. |

🗲 Storage and Stability

Proper storage is critical for maintaining the stability and activity of your this compound stock solutions.

| Form | Recommended Storage Condition | Stability |

|---|---|---|

| Powder | -20°C, protected from light [1] [3]. | 3 years [2] |

| DMSO Stock Solution | -80°C [1] [4] [2] | 6 months [1] [4] [2] |

| DMSO Stock Solution | -20°C [1] [4] [2] | 1 month [1] [4] [2] |

> Critical Note: this compound requires protection from light in all its forms (powder and solution) to prevent degradation [1] [4] [2]. It is also hygroscopic, so the DMSO used for dissolution should be anhydrous, and vials should be tightly sealed [3].

Biological Activity and Experimental Relevance

This compound is a bisbenzylisoquinoline alkaloid with a broad and potent range of biological activities. Understanding these mechanisms is vital for designing robust experiments. The diagram below summarizes its multi-target anticancer action, which is supported by numerous studies [5] [6] [7].

Key signaling pathways targeted by this compound in cancer research.

This activity is mediated through the modulation of several key cellular signaling pathways, as evidenced by recent research:

- Anticancer Effects: Multiple studies confirm that this compound inhibits proliferation and induces apoptosis in various cancer cell lines, including colorectal cancer (HT29, HCT116), bladder cancer (T24, 5637), non-small cell lung cancer (A549), and gallbladder cancer (GBC-SD, NOZ) [1] [5] [7]. It achieves this by targeting critical pathways such as PI3K/Akt, FAK (Focal Adhesion Kinase), and AMPK/mTOR/ULK1 [1] [5] [6].

- Antiviral Activity: A 2024 study identified this compound as a broad-spectrum inhibitor of enteroviruses that cause Hand, Foot, and Mouth Disease (HFMD), including EV-A71 and CV-A16 [8]. Its mechanism involves targeting the viral VP1 protein during the early stage of infection [8]. It has also been shown to inhibit HIV-1 replication by interfering with the proteolytic processing of the viral envelope glycoprotein gp160 [1] [3].

- Anti-inflammatory Action: As a traditional medicine component, this compound exhibits anti-inflammatory effects, partly through inhibiting cyclooxygenase and interleukin activity [3].

Experimental Protocols from Literature

Here are summarized methodologies for key assays citing this compound, which you can adapt for your work.

1. Cell Viability and Proliferation Assay (CCK-8) This protocol is used to determine the inhibitory effect of this compound on cancer cell growth [7].

- Cell Lines: Gallbladder cancer cells (GBC-SD, NOZ).

- Seeding Density: (4 \times 10^3) cells per well in a 96-well plate.

- Treatment: Incubate with various concentrations of this compound for 48 hours.

- Measurement: Add CCK-8 reagent (10% of total volume) and incubate for 2 hours at 37°C.

- Data Collection: Measure the absorbance at 450 nm using a microplate reader.

2. Western Blot Analysis This protocol is used to analyze changes in protein expression and phosphorylation following this compound treatment [7].

- Cell Treatment: Treat cells (e.g., colon cancer or GBC cells) with this compound for a specified duration (e.g., 24-48 hours).

- Protein Extraction: Lyse cells using RIPA buffer supplemented with PMSF (protease/phosphatase inhibitors).

- Quantification & Separation: Determine protein concentration using a BCA assay. Load 30 µg of total protein per well and separate by SDS-PAGE (e.g., 10% gel).

- Transfer & Blocking: Transfer protein to a PVDF membrane. Block the membrane with 5% skimmed milk or BSA.

- Antibody Incubation: Incubate with primary antibodies (e.g., p-Akt, Akt, cleaved caspase-3, LC3) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

- Detection: Visualize immunoreactive bands using a chemiluminescence substrate.

3. Apoptosis Analysis by Flow Cytometry This protocol is used to quantify this compound-induced cell death [7].

- Cell Treatment: Incubate cells (e.g., GBC-SD) with different concentrations of this compound for 48 hours.

- Cell Harvesting: Collect cells using EDTA-free trypsin.

- Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

- Analysis: Analyze the stained cells using a flow cytometer to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

Key Considerations for Researchers

- DMSO Concentration in Assays: When adding this compound stock solution to cell cultures, ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent cytotoxicity [7].

- Stability During Experiments: For cell-based assays longer than 24 hours, the stability of this compound in the culture medium at 37°C should be considered, though specific data was not found in the search results.

- In Vivo Formulations: For animal studies, this compound is commonly formulated in a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, with sonication recommended to achieve a clear solution [4] [2].

References

- 1. | kinase inhibitor | CAS# 33889-68-8 | InvivoChem this compound [invivochem.com]

- 2. | Apoptosis | HIV Protease | FAK | Autophagy | TargetMol this compound [targetmol.com]

- 3. This compound | CAS:436-77-1 | Alkaloids | High Purity [biocrick.com]

- 4. This compound | Autophagy Inducer [medchemexpress.com]

- 5. This compound exerts anticancer effects on colorectal ... [sciencedirect.com]

- 6. targets epithelial-mesenchymal transition process by... This compound [pubmed.ncbi.nlm.nih.gov]

- 7. induces gallbladder cancer cell apoptosis... | PLOS One this compound [journals.plos.org]

- 8. Identification of this compound as a broad-spectrum ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Fangchinoline from Traditional Chinese Medicine - Pharmacology, Mechanisms, and Therapeutic Potential

Introduction and Background

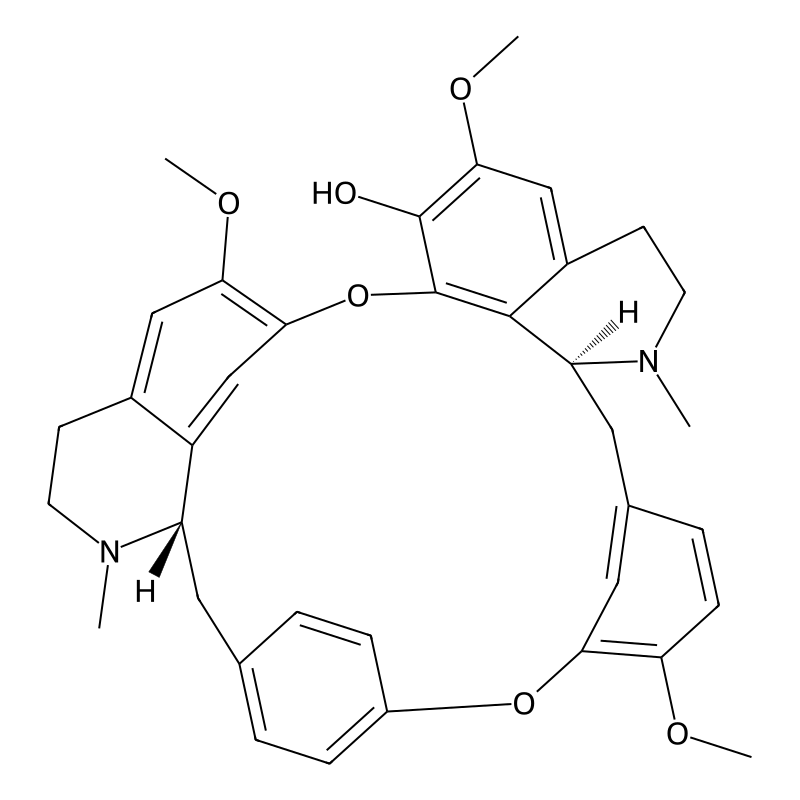

Fangchinoline (FAN) is a bis-benzylisoquinoline alkaloid extracted from the roots of Stephania tetrandra S. Moore, a traditional Chinese herb commonly known as "Fang ji" or "Han Fangji" in Chinese medicine [1] [2]. This medicinal plant has been documented in classical Chinese medical texts such as the "Shen Nong Ben Cao Jing" with a history of therapeutic use spanning over a millennium, primarily for treating wind-cold, wind-swelling, rheumatoid arthritis, and inflammatory sores [1] [2]. This compound represents one of the primary bioactive components responsible for the pharmacological effects of this traditional medicine, with modern research revealing a diverse range of therapeutic activities beyond its traditional applications [1] [3] [2].

The chemical structure of this compound features a complex bis-benzylisoquinoline skeleton that provides the molecular basis for its interaction with multiple biological targets. Recent scientific investigation has focused on elucidating the molecular mechanisms underlying this compound's effects, with particular emphasis on its potential applications in fibrotic diseases, cancer, and inflammatory disorders [1] [3] [4]. This comprehensive technical review synthesizes current research findings on this compound, with specific attention to experimental methodologies, quantitative pharmacological data, structure-activity relationships, and therapeutic mechanisms to support ongoing drug development efforts.

Comprehensive Pharmacological Activities

This compound exhibits a diverse pharmacological profile with demonstrated efficacy across multiple disease models. The table below summarizes its primary biological activities and key experimental findings:

Table 1: Pharmacological Activities of this compound

| Disease Area | Model System | Key Findings | Effective Concentrations/Doses |

|---|---|---|---|

| Hepatic Fibrosis | DEN-induced mouse model | Reduced biomarker levels (AST, ALT, ALP), inhibited collagen deposition, suppressed HSC activation | 10-20 mg/kg (in vivo) [1] [2] |

| TGF-β-induced HSC activation | Suppressed ECM biosynthesis abilities | In vitro data pending [1] | |

| Cancer | Colon adenocarcinoma (DLD-1, LoVo cells) | Inhibited proliferation, migration, invasion, angiogenesis, EMT; induced G1-phase cell cycle arrest | IC₅₀ ~2-9 μM (in vitro) [3] |

| Various cancer cell lines (HEL, K562, MDA-MB-231, PC3, WM9) | Growth inhibition across multiple cancer types; induction of apoptosis | IC₅₀ range: 8.95-13.13 μM (parent compound); 1.07-8.96 μM (derivatives) [5] | |

| Immunomodulation | Jurkat T cells | Induced oxidative stress-mediated apoptosis and DNA damage; inhibited Akt signaling | IC₅₀: 2.49 μM (anti-proliferation) [4] |

| Sjögren's Syndrome models | Suppressed T cell-mediated damage; promoted apoptosis in activated T cells | In vivo data pending [6] | |

| Inflammation | THP-1 cells (LPS/NIG-induced) | Inhibited IL-1β release via NLRP3 inflammasome targeting | IC₅₀: 3.7 μM (compound 6 derivative) [7] |

The anti-fibrotic activity of this compound has been demonstrated in a diethylnitrosamine (DEN)-induced hepatic fibrosis mouse model, where treatment significantly alleviated liver fibrosis progression by reducing biomarker levels, slowing histopathological changes, and inhibiting collagen deposition [1] [2]. This compound effectively suppressed hepatic stellate cell (HSC) activation and the biosynthetic capabilities of the extracellular matrix, indicating its potential as a therapeutic agent for chronic liver diseases [1] [2].

In oncology applications, this compound exhibits broad-spectrum antitumor activity against diverse cancer types, including colon adenocarcinoma, leukemia, breast cancer, prostate cancer, and melanoma [3] [5] [8]. The compound exerts multi-faceted effects on cancer cells, inhibiting proliferation, stemness, migration, invasion, angiogenesis, and epithelial-mesenchymal transition (EMT), while simultaneously inducing apoptosis and cell cycle arrest [3]. The antitumor efficacy extends to in vivo models, with this compound significantly repressing tumor growth and promoting apoptosis in xenograft studies [3].

Mechanisms of Action - Molecular Pathways and Targets

Hepatic Fibrosis Mechanisms

This compound exerts its anti-fibrotic effects through regulation of taurine metabolism and oxidative stress pathways. Proteomics analysis revealed that this compound reverses DEN-induced alterations in taurine levels and key enzymes involved in taurine synthesis, particularly cysteine sulfinic acid decarboxylase (CSAD) [1] [2]. The compound significantly reduced ROS accumulation in fibrotic liver tissue, potentially through activation of the Nrf2 pathway, a master regulator of antioxidant response [1] [2]. This mechanism was further confirmed by experiments showing that the ROS scavenger N-acetylcysteine (NAC) enhanced this compound's anti-fibrotic effects, demonstrating the central role of oxidative stress regulation in its therapeutic activity [1] [2].

Diagram: this compound's anti-fibrotic mechanism targeting taurine metabolism and oxidative stress

This compound attenuates hepatic fibrosis by regulating taurine metabolism and reducing oxidative stress through Nrf2 pathway activation, thereby inhibiting HSC activation and collagen deposition.

Anticancer Mechanisms

The antitumor activity of this compound involves multi-target effects on critical signaling pathways. In colon adenocarcinoma models, this compound was shown to prevent epithelial-mesenchymal transition (EMT) through suppression of the epidermal growth factor receptor (EGFR)-phosphoinositide 3-kinase (PI3K)/AKT signaling pathway [3]. This compound derivatives demonstrate potent activity against human leukemia cell lines by inducing cell cycle arrest at G0/G1 phase and promoting apoptosis through suppression of both PI3K/AKT and MAPK signaling pathways [8]. Molecular docking studies have identified AKT1 as a potential direct target of these derivatives, providing a structural basis for their kinase inhibitory activity [8].

Diagram: this compound's anticancer signaling pathways and apoptotic mechanisms

This compound suppresses multiple oncogenic signaling pathways including EGFR-PI3K/AKT and MAPK, leading to cell cycle arrest, apoptosis induction, and metastasis suppression.

Immunomodulatory Mechanisms

In autoimmune disease models, particularly Sjögren's syndrome, this compound demonstrates potent immunomodulatory effects by targeting pathogenic T cells [4] [6]. The compound induces oxidative stress-mediated apoptosis in Jurkat T cells through a dual mechanism involving ROS elevation and suppression of the pro-survival Akt pathway, which collectively impair DNA repair capacity and promote cell death [4] [6]. This dual action—simultaneously inducing DNA damage through oxidative stress while inhibiting repair mechanisms—represents a strategic approach to eliminating autoimmune T cells [4].

Experimental Protocols and Methodologies

In Vivo Hepatic Fibrosis Model

The anti-fibrotic efficacy of this compound was evaluated using a DEN-induced hepatic fibrosis mouse model with the following protocol [1] [2]:

- Animals: Male C57BL/6 mice (3-week-old) were acclimatized for 7 days before experimentation

- Fibrosis induction: Intraperitoneal injection with DEN at 10 mg/kg (first week), 25 mg/kg (second week), and 30 mg/kg (weekly from third to eighteenth week)

- Treatment protocol: Starting from the fourth week, DEN-injected mice were divided into treatment groups receiving saline (control), 10 mg/kg FAN, or 20 mg/kg FAN every 2 days

- Monitoring: Body weight tracked every 3 weeks throughout the 18-week study period

- Sample collection: Serum and tissues (liver, spleen, lung, heart, kidney, thymus) collected at endpoint for analysis

- Assessment methods: Histopathological evaluation, collagen deposition measurement, biomarker analysis (AST, ALT, ALP), and proteomic profiling

Cell-Based Assays for Anticancer Activity

Standardized in vitro protocols have been established for evaluating this compound's anticancer properties [3] [5] [8]:

- Cell viability assessment: MTT assay conducted with cells seeded in 96-well plates (5×10³ cells/well), treated with varying concentrations of this compound (0-9 μM) for 48 hours, followed by MTT solution addition and spectrophotometric measurement at 490 nm

- Colony formation: Cells (1×10³) seeded in 6-cm culture dishes, treated with this compound (0-7 μM) for 5 hours, then cultured in regular medium for 2 weeks before staining with crystal violet

- Cell cycle analysis: Cells treated with this compound (5 μM) for 48 hours, fixed in ethanol, treated with RNase, stained with propidium iodide, and analyzed by flow cytometry with ModFit LT software

- Apoptosis detection: Cells stained with Annexin V-FITC/PI using apoptosis detection kit following treatment with this compound (0-7 μM) for 48 hours, analyzed by flow cytometry

- Migration and invasion assays: Wound healing scratch tests and Transwell chambers with/without Matrigel coating used to evaluate metastatic potential

Analytical Methods for Mechanism Elucidation

Advanced analytical techniques have been employed to characterize this compound's mechanisms [1] [3] [2]:

- Western blot analysis: Protein extraction using RIPA buffer with protease/phosphatase inhibitors, separation by SDS-PAGE, transfer to PVDF membranes, blocking with 5% non-fat milk, and incubation with primary antibodies overnight at 4°C

- Proteomic analysis: Comprehensive profiling to identify potential pharmacodynamic mechanisms, particularly focusing on taurine metabolic pathway alterations

- ROS detection: Commercial assay kits used to measure reactive oxygen species production in response to this compound treatment

- Molecular docking: Computational approaches to identify potential protein targets, such as AKT1, and characterize binding interactions

Structure-Activity Relationships and Derivatives

Extensive structural modification studies have been conducted to enhance this compound's pharmacological properties. The synthesis of this compound derivatives typically involves strategic functionalization at the 7-phenolic position and introduction of halogens or nitro groups at the 5- and/or 14-positions [5] [8] [7]. The table below highlights key structure-activity relationship findings:

Table 2: Structure-Activity Relationships of this compound Derivatives

| Structural Modification | Biological Activity | Key Findings | Representative Compound |

|---|---|---|---|

| 7-O-ether derivatives | Anti-inflammatory | Propyl ether (3b) showed significant improvement in IL-1β inhibition (71.8%) compared to methyl or ethyl ethers | Compound 3b [7] |

| 7-O-acyl derivatives | Anticancer | Benzoyl-protected derivatives with nitro group at 14-position exhibited enhanced cytotoxicity across multiple cancer lines | Compound 4g (IC₅₀: 1.07-2.92 μM) [5] |

| 7-O-sulfonyl derivatives | Anti-inflammatory | m-chlorobenzenesulfonyl derivative (5b) showed high IL-1β inhibition (80.5%) | Compound 5b [7] |

| Aminopropyl ether derivatives | Anti-inflammatory | Phthalimidepropyl derivative (6) demonstrated potent activity (76.1% inhibition); acylation further enhanced efficacy | Compound 8a (87% inhibition) [7] |

| Halogenation/nitrification | Anticancer | Introduction of nitro group at 14-position significantly improved anticancer activity compared to parent compound | Compound 4g [5] |

The structure-activity relationship (SAR) studies reveal that modifications at the 7-phenolic position significantly influence biological activity. For anti-inflammatory applications, ether derivatives with propyl chains or aromatic substituents demonstrate superior inhibition of IL-1β release compared to the parent compound [7]. In cancer models, acylation at the 7-position combined with nitro group introduction at the 14-position produces derivatives with substantially enhanced cytotoxicity, with IC₅₀ values in the low micromolar range across multiple cancer cell lines [5]. These findings provide valuable guidance for rational design of next-generation this compound derivatives with optimized pharmacological profiles.

Pharmacokinetics and Drug Properties

Preliminary pharmacokinetic studies in rats have provided initial insights into this compound's absorption and distribution characteristics [9]. When administered as a single compound, this compound demonstrates distinct absorption profiles that are modified in the context of complex traditional formulations. In combination with other herbal components, as in the effective component group (ECG) of Xiaoxuming decoction, the Tₘₐₓ (time to reach maximum concentration) of both this compound and tetrandrine was significantly prolonged, indicating that other herbal constituents delay the absorption rate of these alkaloids [9].

Despite the altered absorption kinetics, the overall bioavailability of this compound in complex mixtures remained comparable to that observed with single-compound administration [9]. These findings highlight the importance of formulation considerations in the development of this compound-based therapeutics and suggest potential opportunities for delivery system optimization to enhance its pharmacokinetic profile. Further detailed pharmacokinetic studies including distribution, metabolism, and excretion parameters would strengthen the drug development foundation for this promising natural product.

Conclusion and Future Perspectives

This compound represents a promising multifunctional compound derived from traditional Chinese medicine with demonstrated efficacy across fibrotic, neoplastic, and inflammatory disease models. The compound's ability to simultaneously modulate multiple targets, including taurine metabolism, oxidative stress responses, PI3K/AKT and MAPK signaling pathways, and NLRP3 inflammasome activation, underscores its therapeutic potential for complex diseases [1] [3] [2].

Future research directions should prioritize comprehensive ADMET profiling, formulation optimization to enhance bioavailability, systematic preclinical evaluation in relevant disease models, and rational design of novel derivatives based on established structure-activity relationships. The continued investigation of this compound and its optimized derivatives represents a promising approach to developing novel therapeutic agents that bridge traditional medicine and modern pharmacological science.

References and Key Studies

- Frontiers in Pharmacology (2025): this compound attenuates hepatic fibrosis by regulating taurine metabolism and oxidative stress [1] [2]

- Oncology Reports (2020): this compound exerts antitumour activity by suppressing EGFR-PI3K/AKT signaling in colon adenocarcinoma [3]

- Molecules (2017): Design, synthesis and anticancer evaluation of this compound derivatives [5]

- Current Molecular Pharmacology (2024): this compound promotes oxidative stress-induced DNA damage and apoptosis in Jurkat T cells [4]

- Zhongguo Zhong Yao Za Zhi (2009): Pharmacokinetics of this compound and tetrandrine in rats [9]

- European Journal of Medicinal Chemistry (2020): this compound derivatives induce cell cycle arrest and apoptosis via PI3K/AKT and MAPK signaling [8]

- Molecules (2019): Synthesis and biological evaluation of this compound derivatives as anti-inflammatory agents [7]

References

- 1. This compound attenuates hepatic fibrosis by regulating ... [frontiersin.org]

- 2. This compound attenuates hepatic fibrosis by regulating ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound exerts antitumour activity by suppressing the ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an Extract of the Stephania tetrandra S. ... [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Anticancer Evaluation of ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound from traditional Chinese medicine targets T ... [eurekalert.org]

- 7. Synthesis and Biological Evaluation of this compound ... [mdpi.com]

- 8. This compound derivatives induce cell cycle arrest and ... [sciencedirect.com]

- 9. [Pharmacokinetics of this compound and Tetrandrine in Rats] [pubmed.ncbi.nlm.nih.gov]

Fangchinoline plant sources Menispermaceae family

Botanical Sources of Fangchinoline

The table below summarizes the key plant sources of this compound within the Menispermaceae family.

| Plant Source | Botanical Origin | Key this compound-Related Information |

|---|---|---|

| Stephania tetrandra S. Moore | Roots | Primary and most well-documented source; used in Traditional Chinese Medicine (TCM) [1] [2]. |

| Menispermum genus | Tuberous roots | Identified as a natural source of the alkaloid [3] [4]. |

The Menispermaceae family, often called the moonseed family, comprises numerous genera, many of which are known for producing bioactive alkaloids [5]. While Stephania tetrandra is the principal source, the presence of this compound in Menispermum indicates its distribution within the family [3].

Experimental Evidence & Pharmacological Actions

Substantial preclinical research demonstrates this compound's multi-target pharmacological potential. Key findings from recent studies are summarized below.

| Model/System | Key Experimental Findings | Potential Mechanism(s) of Action |

|---|---|---|

| In Vitro (Chondrocytes) | Alleviates IL-1β-induced inflammation; reduces INOS, MMP-3; modulates aggrecan for ECM synthesis [4]. | Inhibits IKKα/β activity, suppressing NF-κB signaling pathway [3] [4]. |

| In Vivo (Mouse OA Model) | Ameliorates articular cartilage degeneration; reduces inflammatory destruction [3] [4]. | Inhibits NF-κB pathway; validated in human cartilage culture model [4]. |

| In Vitro & In Vivo (Osteosarcoma) | Suppresses proliferation, migration, invasion; accelerates apoptosis; inhibits tumor growth [6]. | Suppresses PI3K/Akt pathway & downstream targets (cyclin D1, MMP-2/9); upregulates caspases [6]. |

| In Vitro & In Vivo (Hepatic Fibrosis) | Alleviates liver fibrosis; suppresses HSC activation & ECM biosynthesis [1]. | Regulates taurine metabolism & activates Nrf2 pathway to reduce oxidative stress [1]. |

This compound's anti-inflammatory and anticancer effects often involve modulating key cellular signaling pathways. The following diagram illustrates the NF-κB pathway, a key mechanism identified in osteoarthritis research [3] [4]:

Suggested Experimental Workflow

For researchers aiming to validate the anti-inflammatory effects of this compound, particularly via the NF-κB pathway, the following workflow based on the cited studies provides a methodological guide [3] [4]:

In Vitro Model Establishment

- Cell Culture: Use primary chondrocytes or a relevant cell line (e.g., from human or mouse).

- Inflammation Induction: Stimulate cells with interleukin-1β (IL-1β, e.g., 10 ng/mL) to create an inflammatory environment mimicking disease conditions.

Treatment and Grouping

- Control Group: Cells + culture medium.

- Model Group: Cells + IL-1β.

- Treatment Groups: Cells + IL-1β + various concentrations of this compound (e.g., 5, 10, 20 µM). A solvent control (e.g., DMSO) should be included.

Efficacy Assessment

- Gene & Protein Expression: Quantify levels of key factors using techniques like:

- Western Blot: Analyze protein levels of phospho-IKK, phospho-IκBα, NF-κB p65, iNOS, COX-2, MMPs, and ADAMTS.

- qPCR: Measure mRNA levels of the aforementioned genes.

- Immunofluorescence: Visualize the translocation of NF-κB p65 from the cytoplasm to the nucleus.

- Gene & Protein Expression: Quantify levels of key factors using techniques like:

In Vivo Validation

- Animal Model: Utilize a surgically-induced osteoarthritis model (e.g., Destabilization of the Medial Meniscus (DMM) in mice).

- Drug Administration: Administer this compound (e.g., 10 mg/kg) via intra-articular injection or other relevant routes post-surgery.

- Outcome Analysis: Assess cartilage degradation through histological staining (Safranin O, Alcian blue) and evaluate inflammatory markers in joint tissues.

References

- 1. This compound attenuates hepatic fibrosis by regulating ... [frontiersin.org]

- 2. Fangquinoline - an overview [sciencedirect.com]

- 3. This compound alleviates the progression of osteoarthritis ... [sciencedirect.com]

- 4. This compound alleviates the progression of osteoarthritis ... [pubmed.ncbi.nlm.nih.gov]

- 5. Menispermaceae [en.wikipedia.org]

- 6. This compound suppresses the proliferation, invasion and ... [pmc.ncbi.nlm.nih.gov]

Detailed Experimental Data and Protocols

For research replication and development, here is a summary of key experimental findings and methodologies.

In Vitro Anticancer Activity (IC50 Values)

The table below lists half-maximal inhibitory concentration (IC50) values of fangchinoline and a potent derivative against various human cancer cell lines, illustrating its broad-spectrum potential. This compound derivatives show significantly enhanced activity [1].

| Cell Line | Cancer Type | This compound (IC50 in µM) | Derivative 4g (IC50 in µM) |

|---|---|---|---|

| HEL | Leukaemia | 8.95 [1] | 1.98 [1] |

| K562 | Chronic Myelogenous Leukaemia | 10.29 [1] | 2.09 [1] |

| WM9 | Melanoma | 13.13 [1] | 1.07 [1] |

| PC3 | Prostate Cancer | 11.06 [1] | 2.03 [1] |

| MDA-MB-231 | Breast Cancer | 12.29 [1] | 2.92 [1] |

| A375 | Melanoma | 12.41 [2] | - |

| A875 | Melanoma | 16.20 [2] | - |

Key Experimental Protocols

- Cell Proliferation Assay (MTT/MTS): Cells are seeded in 96-well plates and treated with compounds for 24-72 hours. Viability is measured by adding MTS reagent and recording absorbance at 490nm [1] [2].

- Cell Cycle Analysis: Treated cells are fixed in ethanol, stained with Propidium Iodide (PI), and analyzed by flow cytometry to determine DNA content and cell cycle phase distribution [3].

- Apoptosis Assay: Uses an Annexin V-FITC/PI staining kit. Cells are stained and analyzed by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells [3].

- Osteoclastogenesis Assay: Bone marrow macrophages are cultured with M-CSF and RANKL. Test compounds are added, and medium is changed every two days for 5 days. Differentiated osteoclasts are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAcP) for counting [4].

- In Vivo Efficacy (Xenograft Model): Immunodeficient mice are subcutaneously inoculated with cancer cells. When tumors are palpable, mice are randomized into groups and treated with vehicle or compound via intraperitoneal injection daily. Tumor volume and body weight are monitored throughout the study [5] [3].

This compound Signaling Pathways in Cancer

The following diagram summarizes the key molecular pathways through which this compound exerts its anticancer effects, based on the cited research.

This pathway map illustrates how this compound targets multiple hallmarks of cancer, including uncontrolled proliferation, evasion of cell death, and metastatic potential [6] [2] [3].

Antiviral and Bone-Protecting Mechanisms

This compound's activity extends beyond oncology, showing effects against viral infection and bone loss through distinct mechanisms.

Critical Research Considerations

For professionals evaluating this compound's potential, consider these points:

- Structure-Activity Relationship (SAR): Chemical derivatization, particularly acylation at the 7-phenolic position and introduction of nitro groups, significantly enhances anticancer potency compared to the parent compound [1].

- Therapeutic Synergy: this compound can increase the efficacy of conventional chemotherapeutics like cisplatin, potentially by suppressing DNA damage repair pathways in cancer cells, allowing for dose reduction and lower toxicity [5].

- Research Gaps: While mechanisms are being elucidated, comprehensive in vivo pharmacokinetics, toxicity profiles, and direct target engagement studies in higher organisms are needed to fully assess its drug development potential.

References

- 1. Design, Synthesis and Anticancer Evaluation of ... [pmc.ncbi.nlm.nih.gov]

- 2. suppresses growth and metastasis of melanoma cells... This compound [spandidos-publications.com]

- 3. This compound Inhibits Human Esophageal Cancer by ... [pmc.ncbi.nlm.nih.gov]

- 4. protects against bone loss in OVX mice via inhibiting... This compound [ijbs.com]

- 5. suppresses conjunctival melanoma by directly binding... This compound [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces G0/G1 arrest by modulating the expression of CDKN1A and CCND2 in K562 human chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Fangchinoline as an Inhibitor of Osteoclast Formation

Introduction

Fangchinoline is a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra S. Moore [1]. Research demonstrates its potent inhibitory effects on osteoclast formation and function, positioning it as a promising natural compound for therapeutic development in osteolytic diseases such as osteoporosis [1] [2] [3].

The primary mechanism of action involves the downregulation of the key osteoclastogenic transcription factor NFATc1 and its downstream target genes, without significant effects on the early NF-κB and MAPK pathways induced by RANKL [1] [2]. Furthermore, in vivo studies have confirmed that this compound protects against bone loss in ovariectomized (OVX) mouse models, highlighting its therapeutic potential [1] [2] [3].

Key Experimental Findings & Quantitative Data

Summary of Inhibitory Effects

The table below summarizes the core experimental findings on this compound's effects on osteoclasts and underlying mechanisms.

| Experimental Model | Key Findings | Dosage/Concentration | References |

|---|---|---|---|

| In Vitro Osteoclastogenesis | Inhibition of RANKL-induced osteoclast formation | 0.5 µM, 1.0 µM [1] | [1] [2] [3] |

| Bone Resorption Assay | Suppression of hydroxyapatite resorption activity | 0.5 µM, 1.0 µM [1] | [1] |

| Gene Expression (qPCR) | Downregulation of Nfatc1, Ctsk, Acp5, Calcr, Atp6v0d2, Mmp9 | 0.5 µM, 1.0 µM [1] | [1] |

| NFATc1 Activity | Suppression of RANKL-induced NFATc1 promoter activity and protein expression | 1.0 µM [1] | [1] [2] |

| Cell Viability (MTS) | No significant cytotoxicity on BMMs | Up to 1.0 µM for 48h [1] | [1] |

| In Vivo OVX Mouse Model | Protection against estrogen deficiency-induced bone loss | 25 mg/kg/day (intraperitoneal) [1] | [1] [2] [3] |

Mechanism of Action: Impact on Osteoclastogenic Signaling

This compound specifically inhibits the RANKL-induced NFATc1 signaling axis, a master regulator of osteoclast differentiation and function. The following diagram illustrates its targeted mechanism within the osteoclast signaling network.

Figure 1: this compound inhibits osteoclast formation by specifically targeting NFATc1 activation and expression. Notably, it does not affect upstream IκBα degradation or MAPK phosphorylation [1].

Detailed Experimental Protocols

In Vitro Osteoclastogenesis Assay

This protocol details the standard method for generating osteoclasts from bone marrow-derived macrophages (BMMs) and testing the inhibitory effect of this compound [1] [4].

3.1.1 Materials

- Cells: Bone marrow macrophages (BMMs) isolated from C57BL/6 mice.

- Culture Medium: α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF.

- Test Compound: this compound (purity ≥98%), dissolved in DMSO. Prepare working concentrations (e.g., 0.5 µM, 1.0 µM).

- Inducing Cytokine: Recombinant RANKL (50 ng/mL).

- Other Reagents: Phosphate-buffered saline (PBS), paraformaldehyde (4%), TRAcP staining kit.

3.1.2 Procedure

- Isolate and culture BMMs: Flush bone marrow from femurs and tibias of C57BL/6 mice. Culture in T75 flasks with complete medium containing M-CSF (50 ng/mL) until confluent [1] [5].

- Seed cells for assay: Seed BMMs into 96-well plates at a density of ( 6 \times 10^3 ) cells per well. Allow cells to adhere overnight [1] [4].

- Induce differentiation and treat: Replace medium with fresh complete medium containing M-CSF (50 ng/mL), RANKL (50 ng/mL), and the designated concentration of this compound or vehicle control (DMSO). Include a control group with M-CSF but without RANKL [1].

- Maintain cultures: Change the medium (with all fresh components) every two days for 5 days, or until mature, multinucleated osteoclasts are observed in the vehicle control group [1] [4].

- Fix and stain: On day 5, carefully aspirate the medium, wash wells with 1x PBS, and fix cells with 4% paraformaldehyde for 10 minutes. After washing, perform TRAcP staining according to the manufacturer's instructions [1].

- Image and quantify: Acquire images using a light microscope. Count TRAcP-positive multinucleated cells (containing ≥3 nuclei) as mature osteoclasts [1].

3.1.3 Timing of Treatment To identify the specific stage of osteoclastogenesis affected by this compound, add 1 µM this compound at different time points after RANKL stimulation (e.g., day 1, day 3, day 5) and stain for osteoclasts upon completion of the culture period [1] [4].

Bone Resorption Assay

This protocol assesses the functional impact of this compound on osteoclast bone-degrading activity [1].

3.2.1 Materials

- Osteoclasts differentiated from BMMs as in protocol 3.1.

- Hydroxyapatite-coated 96-well plates (e.g., Corning Osteo Assay Surface).

- Cell dissociation solution.

- 2.5% glutaraldehyde.

- 10% sodium hypochlorite (bleaching solution).

3.2.2 Procedure

- Differentiate osteoclasts: Differentiate BMMs into osteoclasts in collagen-coated plates using M-CSF and RANKL.

- Harvest and reseed osteoclasts: Once osteoclasts begin to form, gently harvest them using cell dissociation solution. Seed the resulting cell suspension onto hydroxyapatite-coated 96-well plates.

- Treat and culture: Treat the seeded osteoclasts with M-CSF, RANKL, and this compound (0.5 µM, 1.0 µM) or vehicle control for 48 hours.

- Fix and analyze:

- For cell counting: Fix one set of wells with 2.5% glutaraldehyde and perform TRAcP staining to count the number of multinucleated cells.

- For resorption analysis: Bleach the remaining wells with 10% bleaching solution for 10 minutes to remove cells. Wash with water and image the resorption pits.

- Quantify resorption: Calculate the total resorbed area per well using image analysis software such as ImageJ [1].

Gene Expression Analysis by qRT-PCR

This protocol is used to quantify the downregulation of osteoclast-specific genes by this compound.

3.3.1 Materials

- TRIzol Reagent for RNA extraction.

- cDNA synthesis kit.

- SYBR Green qPCR Master Mix.

- Specific primers for mouse genes (e.g., Nfatc1, Ctsk, Acp5, Gapdh).

3.3.2 Procedure

- Treat cells: Seed BMMs in 6-well plates (( 1 \times 10^5 ) cells/well) and stimulate with M-CSF and RANKL in the presence of this compound (0.5 µM, 1.0 µM) or vehicle for 5 days.

- Extract RNA: Lyse cells directly in the well using TRIzol Reagent and extract total RNA according to the manufacturer's instructions.

- Synthesize cDNA: Synthesize single-stranded cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo-dT primers.

- Perform qPCR: Set up qPCR reactions in triplicate using SYBR Green Master Mix and specific primers. The primer sequences used in the foundational study were [1]:

- Nfatc1: F: 5'-CAA CGC CCT GAC CAC CGA TAG-3', R: 5'-GGC TGC CTT CCG TCT CAT AGT-3'

- Ctsk: F: 5'-GGG AGA AAA ACC TGA AGC-3', R: 5'-ATT CTG GGG ACT CAG AGC-3'

- Acp5 (TRAcP): F: 5'-TGT GGC CAT CTT TAT GCT-3', R: 5'-GTC ATT TCT TTG GGG CTT-3'

- Gapdh: F: 5'-ACC ACA GTC CAT GCC ATC AC-3', R: 5'-TCC ACC ACC CTG TTG CTG TA-3'

- Analyze data: Calculate relative gene expression using the ( 2^{−ΔΔCt} ) method, normalizing to the housekeeping gene Gapdh and then to the control samples [1].

In Vivo Efficacy Study in OVX Mice

This protocol outlines the evaluation of this compound's protective effect against bone loss in a postmenopausal osteoporosis model.

3.4.1 Animal Model

- Ovariectomized (OVX) female mice (e.g., C57BL/6), 8-10 weeks old. Sham-operated mice serve as controls.

3.4.2 Dosing and Administration

- Treatment Group: OVX mice administered this compound via intraperitoneal injection at 25 mg/kg/day [1].

- Control Groups: OVX mice with vehicle injection; Sham-operated mice with vehicle injection.

- Duration: Treatment typically lasts for 6 weeks post-surgery.

3.4.3 Sample Collection and Analysis

- Harvest tissues: At the endpoint, euthanize mice and collect femurs and tibias.

- Micro-CT analysis: Fix bones in 4% PFA and scan using a high-resolution micro-CT system (e.g., SkyScan 1172). Analyze 3D reconstructions to determine bone morphometric parameters such as Bone Volume/Tissue Volume (BV/TV), Trabecular Number (Tb.N), and Trabecular Separation (Tb.Sp) [1] [5].

- Histological analysis: Decalcify bones, embed in paraffin, and section. Perform H&E staining for general morphology and TRAP staining to identify and count osteoclasts on the bone surface [5].

Troubleshooting & Best Practices

| Issue | Potential Cause | Solution |

|---|---|---|

| Low osteoclast formation in controls | Low RANKL bioactivity; Old serum lot. | Aliquot and store RANKL at -80°C; Use a consistent, qualified batch of FBS. |

| High cytotoxicity in treatment groups | DMSO concentration too high; Compound impurity. | Keep final DMSO concentration ≤0.1%. Verify compound purity (≥98%) and prepare fresh stock solutions. |

| High variability in resorption pits | Uneven cell seeding on hydroxyapatique surface. | Ensure hydroxyapatite plates are at room temperature before seeding. Seed cells gently and uniformly. |

| Poor RNA yield/cquality from mature osteoclasts | Cells are large and easily detached. | Aspirate medium carefully. Use well-established, adherent cultures. |

Conclusion

This compound is a potent and specific natural inhibitor of osteoclast formation and bone resorption, acting primarily through the suppression of the NFATc1 pathway. The protocols detailed herein provide a robust framework for researchers to validate and further investigate its anti-osteoclastic activity, supporting its potential development as a therapeutic agent for osteoporosis and other bone-related diseases.

References

- 1. protects against bone loss in OVX mice via this compound ... inhibiting [pmc.ncbi.nlm.nih.gov]

- 2. This compound protects against bone loss in OVX mice via ... [pubmed.ncbi.nlm.nih.gov]

- 3. protects against bone loss in OVX mice via this compound ... inhibiting [research-repository.uwa.edu.au]

- 4. Osteoclastogenesis assay [bio-protocol.org]

- 5. Frontiers | Slit2 inhibits SRC-PI3K signaling , regulates... pathway [frontiersin.org]

Comprehensive Application Notes and Protocols: Evaluating Fangchinoline's Anti-Resorptive Activity Using Integrated In Vitro and In Vivo Approaches

Introduction to Fangchinoline and Bone Resorption

Biological Significance and Therapeutic Potential: Osteoporosis is a pervasive global health concern characterized by elevated osteoclast formation and disrupted bone remodeling homeostasis, leading to reduced bone mass and increased fracture risk. With current pharmacological interventions often limited by side effects after long-term use, natural product-based therapeutics represent a promising alternative approach. This compound, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore, has emerged as a candidate compound with demonstrated anti-osteoporotic properties across multiple experimental models. Recent scientific evidence indicates that this compound exerts its effects primarily through inhibition of osteoclast differentiation and suppression of bone resorptive activity, positioning it as a potential foundation for novel anti-osteoporosis therapies targeting RANKL-mediated signaling pathways [1] [2].

Molecular Mechanisms of Action: this compound operates through multi-faceted mechanisms to regulate bone remodeling processes. At the cellular level, it significantly inhibits osteoclastogenesis by disrupting critical differentiation pathways without inducing cytotoxicity at effective concentrations. Mechanistic studies reveal that this compound specifically downregulates NFATc1 activity, a master regulator of osteoclast differentiation, while leaving early RANKL signaling events largely unaffected. This targeted approach effectively suppresses the expression of osteoclast-specific genes and proteins, including cathepsin K (CTSK) and V-ATPase-d2 (Atp6v0d2), which are essential for bone resorptive function [1]. Additionally, emerging evidence suggests that this compound may also promote osteoblast survival through autophagy induction and apoptosis inhibition, further contributing to its bone-protective effects by addressing both aspects of the bone remodeling process [3].

In Vitro Methodologies for Assessing Anti-Osteoclastogenic Activity

Osteoclast Culture and Differentiation

Primary Cell Isolation and Culture Conditions: The evaluation of this compound's effects on osteoclastogenesis begins with the isolation of primary bone marrow macrophages (BMMs) from C57BL/6 mice. Following euthanasia, femora and tibiae are aseptically dissected, and bone marrow is flushed using alpha modified Minimal Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The resulting cell suspension is cultured in T75 flasks with M-CSF (50 ng/ml) for approximately 72 hours to facilitate the differentiation of hematopoietic progenitor cells into BMMs, which serve as osteoclast precursors [1]. Non-adherent cells are subsequently removed, and adherent BMMs are harvested using cell dissociation solution, counted, and seeded in appropriate culture vessels for experimentation. It is critical to maintain cells in a humidified incubator at 37°C with 5% CO₂ throughout all procedures, with medium changes performed every two days to ensure optimal nutrient availability and growth factor supplementation.

Osteoclast Differentiation and Compound Treatment: For osteoclast differentiation assays, BMMs are seeded in 96-well plates at a density of 6 × 10³ cells per well and allowed to adhere overnight. To initiate osteoclast formation, cells are stimulated with RANKL (50 ng/ml) and M-CSF (50 ng/ml) in the presence or absence of various concentrations of this compound (typically 0.1-1 µM). The culture medium containing these factors is replaced every two days throughout the differentiation period, which generally spans 5-7 days until mature, multinucleated osteoclasts form in the vehicle control groups [1]. To identify the specific differentiation stage most sensitive to this compound's effects, time-course experiments can be performed where the compound is added at different time points (e.g., day 1, 3, or 5) following RANKL stimulation. Following the differentiation period, cells are fixed in 4% paraformaldehyde for 10 minutes and stained for tartrate-resistant acid phosphatase (TRAcP), a definitive marker of osteoclasts, using commercial staining kits according to manufacturer specifications. TRAcP-positive multinucleated cells containing three or more nuclei are quantified as mature osteoclasts using light microscopy.

Bone Resorption Assay

Hydroxyapatite-Based Resorption Assessment: The functional impact of this compound on osteoclast bone-resorbing activity is evaluated using hydroxyapatite-coated surfaces that simulate the mineralized bone matrix. BMMs are differentiated into osteoclasts as described in section 2.1 by culturing in collagen-coated 6-well plates with RANKL (50 ng/ml) and M-CSF (50 ng/ml) until early osteoclast formation is observed (typically 3-4 days). The pre-osteoclasts are then gently harvested using cell dissociation solution to preserve cell integrity and seeded onto hydroxyapatite-coated 96-well plates at a standardized density. Cells are subsequently treated with RANKL (50 ng/ml) and various concentrations of this compound (0.5-1 µM) for an additional 48 hours to assess resorptive activity [1].

Quantification of Resorption Pits: Following the incubation period, the resorption assay is processed for dual analysis. First, half of the wells are fixed with 2.5% glutaraldehyde and subjected to TRAcP staining to determine osteoclast numbers and morphology on the hydroxyapatite surface. The remaining wells are bleached with 10% sodium hypochlorite for 10 minutes to remove cells and reveal the resorption pits formed in the hydroxyapatite coating. The bleached wells are then thoroughly washed with distilled water and imaged using brightfield microscopy at 10× magnification. The resorbed area percentage is quantified using ImageJ software with appropriate thresholding to distinguish resorbed from non-resorbed areas. This dual approach allows for correlation of osteoclast number with resorptive activity, determining whether observed reductions in resorption result from decreased osteoclast numbers or impaired resorptive function per cell [1].

Table 1: Key Parameters for this compound Treatment in Osteoclastogenesis Assays

| Experimental Aspect | Specifications | Optimal this compound Concentration |

|---|---|---|

| Osteoclast differentiation | BMMs + RANKL (50 ng/ml) + M-CSF (50 ng/ml) | 0.5-1 µM |

| Bone resorption assay | Pre-osteoclasts on hydroxyapatite coating + RANKL | 0.5-1 µM |

| Cytotoxicity threshold | BMMs + M-CSF only | >1 µM (non-cytotoxic) |

| Treatment duration | Full differentiation period | 5-7 days |

| Staining method | TRAcP staining followed by light microscopy | N/A |

Molecular Techniques for Mechanism Elucidation

Gene Expression Analysis

RNA Isolation and Quantitative PCR: To investigate the effects of this compound on osteoclast-specific gene expression, BMMs are seeded in 6-well plates at a density of 1 × 10⁵ cells per well and stimulated with RANKL (50 ng/ml) in the presence or absence of this compound (0.5-1 µM) for 5 days, with medium changes every two days. Total RNA is then extracted using TRIzol reagent according to the manufacturer's instructions, with RNA concentration and purity determined spectrophotometrically. Single-stranded cDNA is synthesized from 1 μg of total RNA using reverse transcriptase with oligo-dT primers [1]. Quantitative PCR reactions are performed using a ViiA 7 Real-time PCR system with SYBR Green chemistry, with all reactions run in technical triplicates. The PCR protocol consists of an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 15 seconds at 95°C and 45 seconds at 60°C, with a final dissociation stage to verify amplification specificity. Gene expression levels are normalized to the housekeeping gene Gapdh using the comparative Cq (ΔΔCq) method, with results expressed as fold change relative to control samples.

Osteoclast Marker Genes and Primer Sequences: this compound's impact on osteoclast differentiation is assessed by monitoring the expression of key osteoclast-specific genes, including cathepsin K (Ctsk), calcitonin receptor (Calcr), V-ATPase-d2 (Atp6v0d2), matrix metallopeptidase 9 (MMP9), NFATc1, and TRAcP (Acp5). These genes represent critical functional components of mature osteoclasts, with Ctsk and MMP9 involved in extracellular matrix degradation, Atp6v0d2 essential for acidification of the resorption lacuna, and NFATc1 serving as the master regulator of osteoclast differentiation [1]. The primer sequences for these genes are meticulously designed to ensure specificity and amplification efficiency, with representative examples including: Ctsk (forward: 5'-GGG AGA AAA ACC TGA AGC-3', reverse: 5'-ATT CTG GGG ACT CAG AGC-3'), Calcr (forward: 5'-TGG TTG AGG TTG TGC CCA-3', reverse: 5'-CTC GTG GGT TTG CCT CAT C-3'), and NFATc1 (forward: 5'-CAA CGC CCT GAC CAC CGA TAG-3', reverse: 5'-GGC TGC CTT CCG TCT CAT AGT-3') [1]. Consistent observation of downregulated expression across this gene panel would provide compelling evidence that this compound suppresses the osteoclast differentiation program.

Protein Analysis and Signaling Pathways

Western Blot Analysis: For protein expression analysis, BMMs are seeded in 6-well plates at 1 × 10⁶ cells per well for short-term signaling studies or 1 × 10⁵ cells per well for longer-term differentiation markers. Following serum starvation for 3 hours, cells are pre-treated with this compound (0.5-1 µM) for 1 hour before stimulation with RANKL (50 ng/ml) for various time periods (0-60 minutes for early signaling events, or 1-5 days for differentiation markers). Cells are then harvested and lysed using RIPA lysis buffer supplemented with protease and phosphatase inhibitors [1]. Protein concentration is determined using the Lowry assay, and equal amounts of protein (typically 20-30 μg) are separated by SDS-PAGE on 10% gels before transfer to polyvinylidene difluoride membranes. Membranes are blocked with 5% non-fat milk and incubated overnight at 4°C with primary antibodies against proteins of interest, including NFATc1, IκBα, phosphorylated ERK, phosphorylated P38, phosphorylated JNK, and β-actin (loading control). Following incubation with appropriate horseradish peroxidase-conjugated secondary antibodies, protein bands are visualized using enhanced chemiluminescence and quantified by densitometry.

Luciferase Reporter Gene Assays: To investigate this compound's effects on transcription factor activation, RAW264.7 cells stably transfected with NF-κB or NFATc1 luciferase reporter constructs are utilized. Transfected cells are seeded in 48-well plates at a density of 1.5 × 10⁵ cells/well (NF-κB assay) or 5 × 10⁴ cells/well (NFATc1 assay) and allowed to adhere overnight. Cells are pre-treated with this compound for 1 hour before stimulation with RANKL (50 ng/ml) for 6 hours (NF-κB assay) or 24 hours (NFATc1 assay) [1]. Following incubation, cells are harvested and lysed, and luciferase activity is measured using a luciferase assay system according to manufacturer instructions, with luminescence quantified using a microplate luminometer. Results are normalized to protein concentration and expressed as relative luciferase units compared to control treatments. These reporter assays provide direct evidence of this compound's specific inhibition of NFATc1 transcriptional activity without affecting upstream IκBα degradation, helping to pinpoint its mechanism within the RANKL signaling cascade.

Table 2: Molecular Techniques for Evaluating this compound's Mechanisms

| Method | Target | Key Findings | Technical Considerations |

|---|---|---|---|

| Quantitative PCR | Osteoclast-specific genes | Downregulation of NFATc1, Ctsk, Atp6v0d2 | Normalize to Gapdh; use triplicate reactions |

| Western blot | Signaling proteins | Reduced NFATc1 protein; no effect on IκBα degradation | Multiple time points needed for kinetics |

| Luciferase reporter | Transcriptional activity | Inhibition of NFATc1 activity; minimal NF-κB effect | Normalize to protein concentration |

| Immunofluorescence | Nuclear translocation | Suppressed P65 nuclear translocation | Requires high-quality fixation and antibodies |

In Vivo Validation in Disease Models

Ovariectomized Mouse Model

Animal Model Establishment and Dosing Protocol: The anti-osteoporotic efficacy of this compound is validated in vivo using the ovariectomized (OVX) mouse model, which recapitulates postmenopausal osteoporosis through estrogen depletion. Female C57BL/6 mice (typically 10-12 weeks old) are randomly divided into four groups: (1) sham-operated control, (2) OVX + vehicle, (3) OVX + low-dose this compound, and (4) OVX + high-dose this compound. Following anesthesia, bilateral ovariectomy is performed through dorsal incisions, while sham operations involve identical procedures without ovary removal [1]. After a one-week recovery period, this compound administration commences via intraperitoneal injection at doses ranging from 1-10 mg/kg daily, continuing for 6-8 weeks to allow significant bone loss development in vehicle-treated controls. Throughout the study, body weight is monitored weekly, and animals are maintained under standard housing conditions with ad libitum access to food and water. All procedures must receive appropriate institutional animal care committee approval and adhere to established guidelines for laboratory animal welfare.

Tissue Collection and Bone Parameter Analysis: At the experimental endpoint, blood samples are collected via cardiac puncture under anesthesia for serum biomarker analysis, followed by euthanasia through cervical dislocation. The femora, tibiae, and lumbar vertebrae are carefully dissected, cleaned of soft tissue, and fixed in 4% paraformaldehyde for 24 hours at 4°C. For micro-computed tomography (micro-CT) analysis, bones are scanned using a high-resolution system with typical settings of 70 kVp tube voltage, 114 μA current, and 10 μm isotropic resolution. Three-dimensional reconstructions are generated, and bone mineral density (BMD), trabecular bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp) are quantified using manufacturer-supplied software [1] [3]. Following scanning, bones are decalcified in 10% EDTA for 2-3 weeks, embedded in paraffin, and sectioned at 5 μm thickness for histological staining, including hematoxylin and eosin (H&E) for general morphology and TRAcP staining for osteoclast identification and quantification.

Histomorphometric Analysis

Bone Histology and Osteoclast Quantification: Decalcified bone sections are subjected to TRAcP staining using commercial kits according to manufacturer protocols to identify mature osteoclasts. Briefly, sections are deparaffinized, rehydrated through graded alcohols, and incubated with naphthol AS-BI phosphate and fast red violet LB salt in the presence of 50 mM sodium tartrate (pH 5.0) for 1 hour at 37°C. Following counterstaining with hematoxylin, TRAcP-positive multinucleated cells (≥3 nuclei) adjacent to bone surfaces are identified as osteoclasts [1]. Histomorphometric parameters, including osteoclast number per bone perimeter (N.Oc/B.Pm) and osteoclast surface per bone surface (Oc.S/BS), are quantified using specialized image analysis software at 200× magnification, with measurements typically performed in the secondary spongiosa of distal femora or proximal tibiae.

Serum Biomarker Analysis: Systemic bone turnover is assessed through serum biomarkers, collected at sacrifice and separated by centrifugation. Tartrate-resistant acid phosphatase (TRAcP) activity, reflecting osteoclast number and activity, is measured using commercial assay kits with p-nitrophenyl phosphate as substrate in the presence of 50 mM sodium tartrate (pH 5.0). Alkaline phosphatase (ALP) activity, an indicator of osteoblast activity, is determined using similar kits without tartrate inhibition [3]. Additionally, collagen type I cross-linked C-telopeptide (CTX) and osteocalcin levels can be quantified using ELISA kits to provide additional measures of bone resorption and formation, respectively. These serum biomarkers complement histological and micro-CT data by providing dynamic measures of bone turnover that reflect the overall impact of this compound treatment on skeletal homeostasis.

Data Analysis and Interpretation Guidelines

Quantification and Statistical Methods

Standardized Measurement Approaches: Robust quantification methodologies are essential for accurately assessing this compound's effects on bone resorption parameters. For in vitro osteoclastogenesis assays, osteoclast number is defined as the count of TRAcP-positive multinucleated cells containing three or more nuclei per well, while osteoclast size is measured as the average area of these cells using ImageJ software. In bone resorption assays, the resorbed area percentage is calculated by dividing the total pit area by the total well area and multiplying by 100. For in vivo micro-CT data, standard parameters should follow the guidelines of the American Society for Bone and Mineral Research, with trabecular bone volume fraction (BV/TV) calculated as trabecular bone volume divided by total tissue volume, trabecular number (Tb.N) determined using the model-independent 3D distance transformation method, trabecular thickness (Tb.Th) and trabecular separation (Tb.Sp) derived using the plate model formulae [1] [3]. Histomorphometric measurements should be performed by two independent observers blinded to treatment groups to minimize bias, with inter-observer variability assessed using intraclass correlation coefficients.

Statistical Analysis and Data Presentation: All experiments should include appropriate biological replicates (typically n=5-8 for in vivo studies, n=3-5 for in vitro experiments with multiple wells per condition), with data presented as mean ± standard error of the mean (SEM). Normality of distribution is assessed using Shapiro-Wilk tests, and homogeneity of variances confirmed with Levene's test. For comparisons between multiple groups, one-way analysis of variance (ANOVA) is employed, followed by post-hoc tests such as Dunnett's test for comparisons against a single control group or Tukey's test for all pairwise comparisons. For time-course experiments or studies with multiple factors, two-way ANOVA with appropriate post-hoc testing is recommended. Statistical significance is typically set at p<0.05, with exact p-values provided where possible. Graphical representation of data should clearly illustrate effect sizes and variability, with bar graphs for group comparisons and line graphs for time-course studies. All statistical analyses can be performed using software such as GraphPad Prism, with documentation of the specific tests and versions used.

Mechanistic Interpretation Framework

Integrating Multidimensional Data: Interpretation of this compound's anti-resorptive effects requires integration across experimental domains, from molecular signaling to functional outcomes. The consistent observation of dose-dependent inhibition across osteoclast differentiation, resorptive activity, and gene expression profiles strengthens the evidence for a specific anti-osteoclastogenic effect rather than general cytotoxicity. The dissociation between this compound's suppression of NFATc1 activation and its lack of effect on early IκBα degradation and MAPK signaling suggests a targeted mechanism that disrupts the amplification phase of osteoclast differentiation rather than initial RANKL recognition [1]. This specific mechanism is particularly valuable therapeutically, as it may interfere with pathological osteoclast activation while preserving fundamental immune signaling pathways. Additionally, observations from glucocorticoid-induced osteoporosis models indicating that this compound promotes osteoblast autophagy and reduces apoptosis suggest a dual mechanism that addresses both enhanced resorption and inadequate bone formation [3].

Contextualizing Findings Within Therapeutic Development: When positioning this compound within the landscape of anti-osteoporosis drug development, its natural product origin and multi-target profile may offer advantages in terms of synergistic actions and reduced side effects compared to highly specific biologics. However, the research findings should be interpreted with appropriate consideration of the experimental models employed. The OVX model effectively recapitulates postmenopausal high-turnover osteoporosis but may not fully represent age-related or glucocorticoid-induced bone loss. Similarly, the predominantly murine systems used for in vitro and in vivo studies necessitate caution in extrapolating to human physiology, particularly regarding pharmacokinetics and metabolism. The field would benefit from future studies incorporating human osteoclast cultures, additional preclinical models representing diverse osteoporosis etiologies, and preliminary adsorption, distribution, metabolism, and excretion (ADME) profiling to better assess translational potential. Nevertheless, the current experimental evidence provides a compelling foundation for considering this compound as a promising candidate for further anti-osteoporosis therapeutic development.

Visual Overview of this compound's Mechanisms and Experimental Workflows

Diagram 1: Molecular mechanism of this compound inhibition of osteoclast differentiation. This compound specifically targets NFATc1 activation and expression without affecting early RANKL signaling events, ultimately suppressing osteoclast-specific gene expression and bone resorptive function.

Diagram 2: Comprehensive experimental workflow for evaluating this compound's anti-resorptive activity. The integrated approach spans in vitro osteoclast differentiation and function assays, molecular mechanism elucidation, and in vivo validation in the OVX mouse model of osteoporosis.

References

Comprehensive Application Notes and Protocols: Fangchinoline as RANKL-Induced Signaling Inhibitor for Osteoporosis Research

Introduction to Fangchinoline and Its Therapeutic Potential

This compound is a bisbenzylisoquinoline alkaloid naturally extracted from the roots of Stephania tetrandra S. Moore and other plants in the Menispermaceae family. This compound has attracted significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and potential bone-protective effects. Recent research has illuminated this compound's potent inhibitory activity against osteoclast formation and function, positioning it as a promising candidate for developing novel therapies for osteolytic diseases such as osteoporosis. [1] [2]

The RANKL/RANK/OPG signaling pathway represents a crucial regulatory system in bone remodeling, where receptor activator of nuclear factor kappa-B ligand (RANKL) binding to its receptor RANK on osteoclast precursors triggers a cascade of intracellular events leading to osteoclast differentiation and activation. Inhibition of this pathway has emerged as a promising therapeutic strategy for conditions characterized by excessive bone resorption. This compound demonstrates significant activity in suppressing RANKL-induced signaling, particularly through downregulation of NFATc1 activation, a master regulator of osteoclastogenesis, without initially affecting IκBα degradation or MAPK pathways. This targeted mechanism of action, combined with its natural origin and favorable toxicity profile, makes this compound an attractive compound for further pharmaceutical development. [1]